4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
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Overview
Description
Benzamides are a significant class of amide compounds . They have been widely used in medical, industrial, biological, and potential drug industries . The compound you’re asking about, “4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide”, is a benzamide derivative, which suggests it might have similar properties or uses.
Synthesis Analysis
The synthesis of benzamide compounds often involves starting from a benzoic acid or a derivative and reacting it with an amine . The specific synthesis process for “this compound” would depend on the exact structure and functional groups present in the molecule.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, such as IR, 1H NMR, and 13C NMR . These methods can provide information about the types of atoms in the molecule, their connectivity, and the functional groups present.Chemical Reactions Analysis
The chemical reactions that a compound can undergo depend on its structure and the functional groups it contains. Benzamides, for example, can participate in a variety of reactions, including hydrolysis, condensation, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be predicted based on its structure and the properties of similar compounds .Scientific Research Applications
Radical Dimerization and Chemical Synthesis
The compound is involved in chemical reactions that lead to the formation of novel structures. For instance, the dimerization of primary thioamides into 1,2,4-thiadiazoles using tert-butyl nitrite underlines a method for synthesizing complex molecules at room temperature, showcasing the compound's role in facilitating efficient chemical transformations (Chauhan et al., 2018).
Material Science and Polymer Synthesis
Research into ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol highlights the compound's utility in creating new materials with desirable properties such as high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible, and tough films (Hsiao et al., 2000).
Organic Magnetic Materials
The synthesis and characterization of highly stable nitroxide radicals derived from benzimidazole compounds, including variations with tert-butyl groups, contribute to the understanding of organic magnetic materials. These compounds, through specific structural configurations, exhibit dimeric antiferromagnetic exchange coupling, providing insights into the role of hydrogen bonds in influencing magnetic properties (Ferrer et al., 2001).
Antimicrobial and Larvicidal Activities
Studies on novel triazinone derivatives, including those with tert-butyl groups, have shown potential antimicrobial properties against certain bacterial and fungal pathogens. Additionally, their mosquito larvicidal activity has been evaluated, suggesting the compound's applicability in developing new agents for controlling mosquito populations and combating microbial infections (Kumara et al., 2015).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s effects on specific proteins or pathways are investigated.
Safety and Hazards
Properties
IUPAC Name |
4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-20(2,3)14-8-6-13(7-9-14)18(24)22-19-21-16-11-10-15(12-17(16)27-19)28(25,26)23(4)5/h6-12H,1-5H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLIWOVMOAUZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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